molecular formula C6H2Cl2IN3 B567682 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1313738-97-4

2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No. B567682
M. Wt: 313.907
InChI Key: COKYXHLFNIWPAL-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine” is a derivative of Pyrrolo[2,1-f][1,2,4]triazine, a unique bicyclic heterocycle . This compound is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir .


Synthesis Analysis

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine derivatives has been classified into six distinct categories :


Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle containing an N-N bond with a bridgehead nitrogen . The exact molecular structure of “2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine” would require further analysis.

Scientific Research Applications

Synthesis and Chemical Reactivity

2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is involved in the synthesis of various heterocyclic compounds due to its reactivity. For instance, it has been used in the synthesis of pyrrolo[2,1-f][1,2,4]triazine and pyrazolo[5,1-c]pyrimido[4,5-e][1,2,4]triazine derivatives through reactions with N, N-dimethyldichloromethyleniminium chloride, demonstrating its versatility in organic synthesis (Quintela et al., 1996). Additionally, its derivatives have been used in the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, leading to the formation of substituted 4-amino-1,2,4-triazines, highlighting its potential in medicinal chemistry and fine organic synthesis (Kobelev et al., 2019).

Role in Drug Synthesis

This compound has been utilized in the synthesis of important pharmaceuticals, such as remdesivir's nucleobase. A study described a three-step chemical route for preparing the remdesivir nucleobase starting from 4-aminopyrrolo[2,1-f][1,2,4]triazine, underlining the critical role of this compound in the synthesis of potential therapeutic agents against diseases like COVID-19 (dos Santos et al., 2021).

Application in Heterocyclic Compound Synthesis

The reactivity of 2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine has been harnessed for the synthesis of various heterocyclic compounds, including dihalogeno-heteroaryl-s-triazines. These reactions often involve complex transformations and have implications for the development of new materials and chemicals with potential applications in various fields (Chakrabarti & Tupper, 1975).

Contribution to Organic Synthesis Methodology

The synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine from 2,4,6-trichloro-1,3,5-triazine showcases the use of 2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine derivatives in developing new reagents for chlorination and oxidation reactions. This contributes to the broader field of organic synthesis by providing new methodologies for chemical transformations (Thorat et al., 2013).

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential in drug research due to their wide range of biological activities . They have attracted considerable interest among medicinal chemists and could be a focus of future research.

properties

IUPAC Name

2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2IN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKYXHLFNIWPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735089
Record name 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

CAS RN

1313738-97-4
Record name 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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